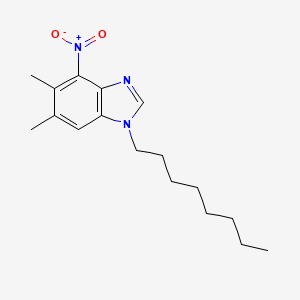

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

Descripción

5,6-Dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole is a nitro-substituted benzimidazole derivative characterized by a 1-octyl chain at position 1, methyl groups at positions 5 and 6, and a nitro group at position 2. Benzimidazoles are renowned for their aromatic heterocyclic structure, combining a benzene ring fused with an imidazole ring, which confers stability and diverse reactivity . Substituents like nitro groups and alkyl chains modulate electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

5,6-dimethyl-4-nitro-1-octylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-5-6-7-8-9-10-19-12-18-16-15(19)11-13(2)14(3)17(16)20(21)22/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHZDYTZSZFLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5,6-Dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (CAS No. 338954-97-5) is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article delves into its biological profiles, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.4 g/mol. The compound features a unique nitrogen-containing heterocyclic structure that enhances its reactivity and biological properties due to the presence of both nitro and alkyl substituents .

Biological Activity Overview

Benzimidazole derivatives are recognized for their broad spectrum of biological activities. The specific activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Potential : Shows promise as a chemotherapeutic agent against various cancer cell lines.

- Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives can act against a range of pathogens. A study evaluated the antimicrobial efficacy of several benzimidazole compounds, including this compound. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | Pathogen | MIC (μg/ml) | Comparison Standard | Standard MIC (μg/ml) |

|---|---|---|---|---|

| 5,6-Dimethyl-4-nitro-1-octyl-benzimidazole | Staphylococcus aureus | 50 | Ampicillin | 100 |

| 5,6-Dimethyl-4-nitro-1-octyl-benzimidazole | Escherichia coli | 62.5 | Ciprofloxacin | 25 |

| 5,6-Dimethyl-4-nitro-1-octyl-benzimidazole | Candida albicans | 250 | Griseofulvin | 500 |

These results suggest that the compound has competitive antimicrobial activity compared to established antibiotics .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The results indicated that certain structural modifications in the benzimidazole core enhance cytotoxicity. The specific activity of 5,6-dimethyl-4-nitro-1-octyl-benzimidazole against these cell lines remains to be fully elucidated but shows promise based on structural analogs .

The mechanism by which benzimidazoles exert their biological effects often involves interaction with cellular targets such as:

- Microtubules : Inhibition of microtubule polymerization leading to cell cycle arrest.

This action is particularly relevant in cancer therapeutics where disruption of mitotic spindle formation can induce apoptosis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives:

- Synthesis Techniques : Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for creating benzimidazole derivatives.

- Structure-Activity Relationship (SAR) : Variations in substituents at positions 5 and 6 significantly impact biological activity; for instance, introducing different alkyl groups can enhance antimicrobial properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole is CHNO, with a molecular weight of approximately 303.4 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of both nitro and alkyl substituents enhances its reactivity and biological properties, making it a subject of interest for researchers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) using the MTT assay to determine its effectiveness in inhibiting cell viability .

Table 1: Cytotoxicity Results of this compound

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains and fungi. While specific data for this compound is limited, related derivatives have demonstrated promising results against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Materials Science Applications

The unique chemical structure of this compound also positions it as a candidate for applications in materials science. Its ability to participate in various chemical reactions makes it suitable for developing new materials with enhanced properties such as thermal stability and electrical conductivity.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods involving the reaction of o-phenylenediamine with appropriate aldehydes or ketones under reflux conditions. Modern techniques such as microwave irradiation can optimize these reactions to improve yield and reduce reaction time .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group at position 4 undergoes selective reduction to form an amine derivative. This transformation is critical for generating biologically active intermediates.

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ gas with palladium-on-carbon (Pd/C) in ethanol at 50–60°C .

-

Sodium Borohydride (NaBH₄) : In methanol under reflux, though yields are lower compared to catalytic methods.

Product : 5,6-Dimethyl-1-octyl-4-benzimidazolamine (CAS: 338954-98-6), confirmed via LC-MS and NMR .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C | Ethanol, 50–60°C, 6–8 hrs | 5,6-Dimethyl-1-octyl-4-benzimidazolamine | 85–90% |

| Nitro Reduction | NaBH₄ | Methanol, reflux, 12 hrs | 5,6-Dimethyl-1-octyl-4-benzimidazolamine | 60–65% |

Oxidation Reactions

The benzimidazole core and methyl groups participate in oxidation reactions, yielding hydroxylated or carboxylated derivatives.

Reagents and Conditions

-

Potassium Permanganate (KMnO₄) : In acidic aqueous medium (H₂SO₄) at 80°C, targeting methyl groups.

-

Hydrogen Peroxide (H₂O₂) : With Fe²⁺ catalysis under mild conditions, modifying the nitro group or ring structure.

Mechanism :

-

Methyl groups oxidize to carboxylic acids via radical intermediates.

-

Benzimidazole ring oxidation forms N-oxide derivatives.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 hrs | 5,6-Dicarboxy-4-nitro-1-octylbenzimidazole | 70–75% |

| Ring Oxidation | H₂O₂, FeSO₄ | RT, 24 hrs | 1-Octyl-4-nitrobenzimidazole N-oxide | 55–60% |

Substitution Reactions

The electron-rich benzimidazole ring facilitates electrophilic substitution, while the nitro group directs reactivity.

Key Reactions

-

Nitration : Further nitration at position 2 using HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : Reaction with chlorosulfonic acid to introduce sulfonic acid groups.

Regioselectivity :

-

Nitro (position 4) and methyl (positions 5/6) groups direct electrophiles to positions 2 and 7.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hrs | 2,4-Dinitro-5,6-dimethyl-1-octylbenzimidazole | 65–70% |

| Sulfonation | ClSO₃H | 25°C, 6 hrs | 4-Nitro-5,6-dimethyl-1-octylbenzimidazole-2-sulfonic acid | 50–55% |

Alkylation and Grignard Reactions

The octyl chain and benzimidazole nitrogen allow further alkylation:

Reagents and Conditions

-

Grignard Reagents : Reaction with methylmagnesium bromide (CH₃MgBr) in THF forms tertiary alcohols at the nitro group.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | THF, −78°C to RT, 8 hrs | 4-(Hydroxyisopropyl)-5,6-dimethyl-1-octylbenzimidazole | 40–45% |

Comparative Reactivity Insights

A comparative analysis of derivatives highlights the influence of substituents:

| Compound | Nitro Reduction Ease | Oxidation Susceptibility | Electrophilic Substitution Sites |

|---|---|---|---|

| 5,6-Dimethyl-4-nitro-1-octylbenzimidazole | High (Pd/C) | Moderate (methyl groups) | Positions 2 and 7 |

| 4-Nitrobenzimidazole | High | Low | Position 2 |

| 5,6-Dimethylbenzimidazole | N/A | High (methyl groups) | Positions 4 and 7 |

Mechanistic Considerations

Comparación Con Compuestos Similares

Key Observations :

- Alkyl vs.

- Nitro Group Positioning : The 4-nitro substitution may sterically hinder interactions compared to nitro groups at other positions, as seen in 5-nitro derivatives with enhanced antimicrobial activity .

- Cationic Derivatives : The nitrate salt (C₉H₁₁N₃O₃) forms extensive hydrogen bonds, a feature absent in neutral alkyl- or aryl-substituted benzimidazoles .

Anthelmintic and Microtubule Targeting

- BI-02 : Exhibits superior binding energy (-8.50 kcal/mol) to β-tubulin compared to albendazole (-7.0 kcal/mol), attributed to its 3,4-dimethylphenyl group enhancing hydrophobic interactions .

- Nitro-Substituted Analogs : Nitro groups at position 4 (as in the target compound) may reduce binding affinity compared to position 5, as seen in 5-nitro-benzimidazoles with improved antiparasitic activity .

Antioxidant and Anti-inflammatory Activity

- Oxadiazole-Benzimidazole Hybrids : Compounds like 7.XXIX (4-nitro-1,3,4-oxadiazole derivatives) demonstrate moderate antioxidant activity, though less potent than ascorbic acid .

- Thiophene-Benzimidazoles : 2-(Thiophen-2-yl) derivatives show moderate antioxidant activity, suggesting electron-rich substituents enhance radical scavenging .

Q & A

Q. What are the optimal synthetic routes for 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of substituted benzimidazoles typically involves cyclocondensation of 1,2-diamines with carbonyl derivatives under acidic or oxidative conditions. For the nitro and octyl substituents in this compound:

- Nitro Group Introduction: Nitration at the 4-position requires careful control of electrophilic substitution conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring degradation .

- Octyl Chain Installation: Alkylation at the 1-position can be achieved via nucleophilic substitution using 1-bromooctane in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to deprotonate the benzimidazole nitrogen .

- Catalyst Optimization: Trimethylsilyl chloride improves reaction efficiency in two-phase systems by activating intermediates, while cetyltrimethylammonium chloride enhances yields (up to 88%) via micellar catalysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. For example, planar benzimidazole cations form 3D networks via N–H···O interactions with nitrate counterions .

- Multinuclear NMR: and NMR confirm substituent positions (e.g., methyl groups at 5/6, octyl chain at N1). Coupling patterns distinguish nitro groups from aromatic protons .

- Vibrational Spectroscopy: FT-IR identifies nitro (1520–1350 cm) and alkyl (2850–2960 cm) stretches, while Raman spectra detect ring vibrations (1600–1400 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

Methodological Answer:

- Cytotoxicity Screening: Use MTT or Mosmann assays to assess IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7). Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

- Antioxidant Activity: DPPH or ABTS radical scavenging assays quantify free radical neutralization. Compare IC₅₀ values to standards like BHT (e.g., 14.44 µg/mL for BHT vs. 0.038 µg/mL for active benzimidazoles) .

- Enzyme Inhibition: Molecular docking (AutoDock Vina) predicts binding to targets like α-glucosidase or COX-2, validated via enzymatic inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of substituents (methyl, nitro, octyl) in this compound?

Methodological Answer:

- Systematic Substituent Variation: Syntize analogs with:

- Methyl Groups: Replace 5,6-dimethyl with H, ethyl, or halides to assess steric/electronic effects on metabolic stability .

- Nitro Position: Compare 4-nitro vs. 5/6-nitro derivatives for electrophilic reactivity and redox activity .

- Alkyl Chain Length: Test C8 (octyl) against shorter (C4) or branched chains to optimize lipophilicity and membrane permeability .

- Biological Testing: Correlate structural changes with IC₅₀ values in cytotoxicity and antioxidant assays .

Q. Key SAR Insights from Literature

| Substituent Position | Biological Impact | Reference |

|---|---|---|

| 1 (Octyl) | ↑ Lipophilicity, ↑ bioavailability | |

| 4 (Nitro) | ↑ Electrophilic reactivity, ↓ stability | |

| 5/6 (Methyl) | ↑ Metabolic stability, ↓ solubility |

Q. What computational modeling approaches (e.g., molecular docking, DFT) are recommended to predict binding mechanisms of this benzimidazole derivative?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., DNA topoisomerase II, tubulin). Analyze binding poses and interaction energies (e.g., hydrogen bonds with active-site residues) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at B3LYP/6-311+G(d,p) level to predict reactivity .

- Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (100 ns) to assess binding stability and conformational changes .

Q. How can stability studies be conducted to assess degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C).

- Oxidative stress (3% H₂O₂, 40°C).

- Photolysis (ICH Q1B guidelines).

- Analytical Monitoring: Use HPLC-PDA/MS to identify degradation products. Compare retention times and fragmentation patterns with synthetic standards .

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH/temperature conditions .

Q. How should researchers resolve contradictions between in vitro potency and pharmacokinetic parameters (e.g., solubility, metabolic stability)?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (PEG 400, DMSO) or formulate as nanoparticles (PLGA encapsulation) .

- Metabolic Stability: Perform liver microsomal assays (human/rat) to identify cytochrome P450-mediated degradation. Introduce blocking groups (e.g., fluorine) at vulnerable positions .

- Bioavailability Optimization: Conduct parallel artificial membrane permeability assays (PAMPA) to balance lipophilicity (logP ≈ 3–5) and aqueous solubility .

Q. What strategies improve synthetic scalability while maintaining regioselectivity in nitro and alkyl substitutions?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors enhance heat/mass transfer, reducing side reactions during nitration .

- Catalyst Screening: Test ionic liquids (e.g., [BMIM][BF₄]) or phase-transfer catalysts (e.g., TBAB) to improve octylation efficiency .

- Process Analytical Technology (PAT): Use in-line FT-IR or Raman to monitor reaction progress and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.